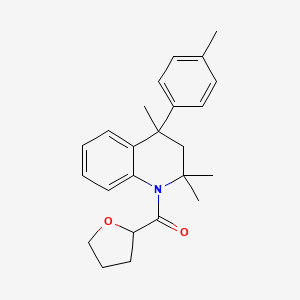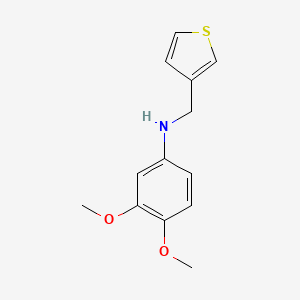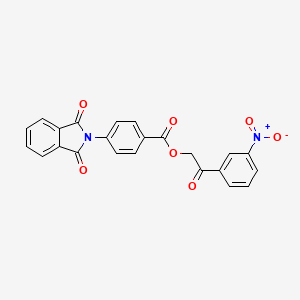![molecular formula C19H29NO3 B5160960 N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5160960.png)
N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide is a synthetic organic compound with a complex structure It features a tetrahydropyran ring, a methoxybenzyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The starting material, 2,2-dimethyltetrahydro-2H-pyran, is synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkylating agent.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyltetrahydrofuran: A related compound with a similar tetrahydropyran ring structure.
4-Methoxybenzylamine: Shares the methoxybenzyl group.
Acetamide: Contains the acetamide moiety.
Uniqueness
N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
N-[2-(2,2-dimethyloxan-4-yl)ethyl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-15(21)20(14-17-5-7-18(22-4)8-6-17)11-9-16-10-12-23-19(2,3)13-16/h5-8,16H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFONZDTNCUOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1CCOC(C1)(C)C)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide](/img/structure/B5160878.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5160887.png)

![3-(1,3-benzodioxol-5-yl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160899.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5160900.png)
![3-acetyl-5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5160904.png)

![7-(2-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5160915.png)
![1-[4-(4-Amino-3-nitrophenyl)imidazol-1-yl]ethanone](/img/structure/B5160924.png)


![(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5160939.png)


